molecular formula C18H24ClN3O5S B8802845 (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride CAS No. 169799-04-6

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

Cat. No.: B8802845
CAS No.: 169799-04-6
M. Wt: 429.9 g/mol
InChI Key: ZVYIZSNCEAHMCF-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butanamide backbone, a methoxyphenyl sulfonyl group, and a pyridinylmethyl amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride involves multiple steps. The process typically starts with the preparation of the butanamide backbone, followed by the introduction of the methoxyphenyl sulfonyl group and the pyridinylmethyl amino group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

    Preparation of Butanamide Backbone: The butanamide backbone is synthesized through a series of condensation reactions involving butanoic acid derivatives.

    Introduction of Methoxyphenyl Sulfonyl Group: This step involves sulfonylation reactions using methoxyphenyl sulfonyl chloride under controlled conditions.

    Addition of Pyridinylmethyl Amino Group: The pyridinylmethyl amino group is introduced through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyridinylmethyl amino group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-hydroxy-2-[(4-Methoxyphenyl)sulfonylamino]-: Similar structure but different backbone.

    Pyridinylmethyl Amino Derivatives: Compounds with similar amino groups but different substituents.

Uniqueness

The uniqueness of (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride lies in its specific combination of functional groups. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

169799-04-6

Molecular Formula

C18H24ClN3O5S

Molecular Weight

429.9 g/mol

IUPAC Name

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1

InChI Key

ZVYIZSNCEAHMCF-UNTBIKODSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.